HEXADECYL BETA-D-MALTOPYRANOSIDE

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

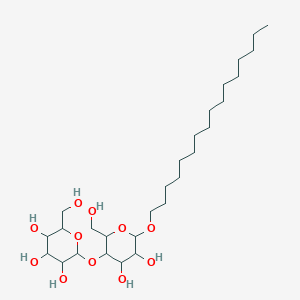

HEXADECYL BETA-D-MALTOPYRANOSIDE is a complex organic compound with a unique structure. It is characterized by multiple hydroxyl groups and a long hexadecoxy chain, making it a molecule of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HEXADECYL BETA-D-MALTOPYRANOSIDE typically involves multiple steps. The process begins with the preparation of the hexadecoxy chain, which is then attached to the oxane ring through a series of condensation reactions. The hydroxyl groups are introduced through selective oxidation and reduction reactions under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve the use of large-scale reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

HEXADECYL BETA-D-MALTOPYRANOSIDE undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

Reduction: The compound can be reduced to form alcohols.

Substitution: The hexadecoxy chain can be substituted with other alkyl or aryl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction may produce primary or secondary alcohols.

Scientific Research Applications

HEXADECYL BETA-D-MALTOPYRANOSIDE has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic properties.

Industry: It is used in the formulation of various industrial products, including surfactants and emulsifiers.

Mechanism of Action

The mechanism by which HEXADECYL BETA-D-MALTOPYRANOSIDE exerts its effects involves interactions with specific molecular targets. The hydroxyl groups play a crucial role in forming hydrogen bonds with other molecules, influencing the compound’s reactivity and biological activity. The hexadecoxy chain contributes to the compound’s hydrophobic properties, affecting its solubility and interactions with lipid membranes.

Comparison with Similar Compounds

Similar Compounds

- 6-[(6-{[3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy}-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

- (2S,3S,4S,5R,6R)-6-{[(2R,3R,4R,5R,6R)-3-acetamido-2,5-dihydroxy-6-(sulfooxy)oxan-4-yl]oxy}-3,4,5-trihydroxyoxane-2-carboxylic acid

Uniqueness

HEXADECYL BETA-D-MALTOPYRANOSIDE is unique due to its long hexadecoxy chain and multiple hydroxyl groups, which confer distinct chemical and physical properties. These features make it a versatile compound for various applications in research and industry.

Biological Activity

Hexadecyl beta-D-maltopyranoside (HDM) is a non-ionic surfactant used primarily in biochemical applications, particularly in the solubilization of membrane proteins and as a detergent in various laboratory protocols. This article explores the biological activity of HDM, detailing its properties, mechanisms of action, and relevant research findings.

- Chemical Formula : C28H54O11

- Molecular Weight : 566.72 g/mol

- CAS Number : 98064-96-1

- Purity : Minimum 95% .

HDM functions as a surfactant, which allows it to disrupt lipid bilayers and solubilize membrane proteins. This property is crucial for studies involving protein purification and characterization. Its effectiveness is attributed to its hydrophobic alkyl chain and hydrophilic maltoside head group, allowing it to interact with both lipid and aqueous environments.

Biological Activities

-

Protein Solubilization :

- HDM is commonly used to solubilize membrane proteins for structural and functional studies. It has been shown to preserve the activity of various proteins during extraction from cellular membranes.

-

Cellular Effects :

- Research indicates that HDM can influence cell membrane integrity and permeability. It has been reported to induce changes in cell morphology and viability depending on concentration and exposure time.

- Toxicity Studies :

Case Study 1: Membrane Protein Extraction

A study focused on the extraction of cytochrome c oxidase using HDM as a detergent. The results indicated that HDM effectively solubilized the protein while maintaining its enzymatic activity, making it a suitable choice for isolating membrane-bound proteins .

Case Study 2: Toxicological Assessment

In a comprehensive toxicological evaluation involving rats, HDM was administered intranasally to assess potential respiratory effects. The findings revealed no significant adverse effects on respiratory function or central nervous system activity, suggesting a favorable safety profile for specific applications .

Research Findings

Properties

IUPAC Name |

2-[6-hexadecoxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H54O11/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-36-27-25(35)23(33)26(20(18-30)38-27)39-28-24(34)22(32)21(31)19(17-29)37-28/h19-35H,2-18H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTQCHJYVKDXMRU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCOC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H54O11 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

566.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.